molecular formula C12H22 B3058171 1,2,3,3,6,6-Hexamethylcyclohex-1-ene CAS No. 88264-49-7

1,2,3,3,6,6-Hexamethylcyclohex-1-ene

Cat. No. B3058171
CAS RN: 88264-49-7
M. Wt: 166.3 g/mol
InChI Key: VEGCBNUSBMHDHZ-UHFFFAOYSA-N
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Description

1,2,3,3,6,6-Hexamethylcyclohex-1-ene, also known as HMCHE, is a cyclic hydrocarbon with the molecular formula C12H20. It is a colorless liquid with a strong odor and is commonly used in the field of organic chemistry. HMCHE is a versatile compound that can be used for various applications in the laboratory.

Scientific Research Applications

Chemical Synthesis and Transformations

1,2,3,3,6,6-Hexamethylcyclohex-1-ene, a compound related to cyclohexenes, has been explored in various chemical synthesis and transformation studies. For example, Askani and Wieduwilt (1986) synthesized 1,2,3,4,5,5-Hexamethyl-6-methylenecyclohexa-1,3-diene, a compound structurally related to 1,2,3,3,6,6-Hexamethylcyclohex-1-ene, demonstrating the potential for chemical transformations and rearrangements in this class of compounds (Askani & Wieduwilt, 1986).

Applications in Material Science

In the field of material science, the properties of 1,2,3,3,6,6-Hexamethylcyclohex-1-ene derivatives have been investigated. For instance, the study on liquid-liquid separation of hex-1-ene from hexane and cyclohexene from cyclohexane using ionic liquids provides insights into the applications of these compounds in separation processes, which could be relevant for industrial material separation and purification techniques (Karpińska, Wlazło, & Domańska, 2017).

Involvement in Organic Reactions

The compound and its derivatives have been involved in various organic reactions. For example, a study by Billups et al. (1996) on the synthesis and chemistry of Bicyclo[4.1.0]hept-1,6-ene, a structurally similar compound, illustrates the reactivity and potential applications in organic synthesis (Billups et al., 1996).

properties

IUPAC Name

1,2,3,3,6,6-hexamethylcyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22/c1-9-10(2)12(5,6)8-7-11(9,3)4/h7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGCBNUSBMHDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1(C)C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70518844
Record name 1,2,3,3,6,6-Hexamethylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,3,6,6-Hexamethylcyclohex-1-ene

CAS RN

88264-49-7
Record name 1,2,3,3,6,6-Hexamethylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

25.9 g of 1-hydroxy-1,2,2,5,5,6-hexamethylcyclohexane are dissolved in 600 ml of benzene and, after the addition of a spatula tip of p-toluenesulphonic acid, held at boiling temperature on a water separator for 3 hours. The mixture is cooled, treated with sodium carbonate, stirred briefly, filtered and the benzene is distilled off at normal pressure. Distillation of the residue gives 21 g of 1,2,3,3,6,6-hexamethyl-1-cyclohexene as a colourless liquid of boiling point 65°-67° C./10 mm Hg.
Name
1-hydroxy-1,2,2,5,5,6-hexamethylcyclohexane
Quantity
25.9 g
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600 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,3,6,6-Hexamethylcyclohex-1-ene
Reactant of Route 2
1,2,3,3,6,6-Hexamethylcyclohex-1-ene
Reactant of Route 3
1,2,3,3,6,6-Hexamethylcyclohex-1-ene
Reactant of Route 4
1,2,3,3,6,6-Hexamethylcyclohex-1-ene
Reactant of Route 5
1,2,3,3,6,6-Hexamethylcyclohex-1-ene
Reactant of Route 6
1,2,3,3,6,6-Hexamethylcyclohex-1-ene

Citations

For This Compound
1
Citations
P Kraft, JA Bajgrowicz, C Denis… - Angewandte Chemie …, 2000 - Wiley Online Library
Fragrance chemistry is, together with the closely related area of flavor chemistry, one of the few domains, if not the only one, in which chemists can immediately experience structure–…
Number of citations: 450 onlinelibrary.wiley.com

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